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Abstract

This technical guide provides a comprehensive overview of the core thermodynamic properties
of N-Methylhexylamine. It is intended to serve as a foundational resource for researchers,
scientists, and professionals in drug development who require a detailed understanding of the
physicochemical characteristics of this secondary amine. This document summarizes key
guantitative data, outlines general experimental methodologies for the determination of these
properties, and presents a logical workflow for their characterization. All quantitative data are
presented in structured tables for ease of comparison and reference.

Introduction

N-Methylhexylamine (CAS RN: 35161-70-7), a secondary aliphatic amine, possesses a
molecular structure that lends itself to a variety of chemical interactions, making a thorough
understanding of its thermodynamic properties essential for its application in research and
development. Thermodynamic parameters such as enthalpy, entropy, Gibbs free energy, and
heat capacity are critical for predicting the behavior of N-Methylhexylamine in different
chemical and biological systems. This data is fundamental for process design, reaction
optimization, and assessing the stability and potential interactions of N-Methylhexylamine in
various environments, which is of particular interest in the field of drug development.
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Core Thermodynamic Properties

The following tables summarize the key thermodynamic and physical properties of N-

Methylhexylamine gathered from established chemical databases. These values are a

combination of experimentally derived data and estimations from validated computational

methods.

Property

Source

Standard Gibbs Free
Energy of Formation
(AfG®)

97.45

kJ/mol

Joback Method[1]

Enthalpy of Formation
at Standard
Conditions (AfH°gas)

-134.34

kJ/mol

Joback Method[1]

Enthalpy of Fusion at
Standard Conditions
(AfusH®)

18.98

kJ/mol

Joback Method[1]

Enthalpy of
Vaporization at
Standard Conditions
(AvapH®)

37.61

kJ/mol

Joback Method[1]

Table 2: Temperature-Dependent Ideal Gas Heat
Capacity (Cp,gas)
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Ideal Gas Heat Capacity

Temperature (K) Source
(J/mol-K)

409.73 238.17 Joback Method[1]
437.93 250.74 Joback Method[1]
466.14 262.84 Joback Method[1]
494.34 274.48 Joback Method[1]
522.55 285.67 Joback Method[1]
550.75 296.42 Joback Method[1]
578.95 306.74 Joback Method[1]

Table 3: Phsicochemical .

Property Value Unit Source(s)
Molecular Weight 115.22 g/mol [1]
Normal Boiling Point
) 140-142 °C [2]I3]

(Tboil)
Normal Melting Point

-38 °C [31[4]
(Tfus)
Density at 25°C 0.76 g/mL [2][3]
Vapor Pressure at

6.5 mmHg [4]
25°C
Flash Point 22.8 °C [4]
Refractive Index

1.416 [31[4]
(n20/D)
pKa (Predicted) 10.93+0.10 [4]
LogP (Octanol/Water

2.177 [4]

Partition Coefficient)
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Experimental Protocols for Thermodynamic
Property Determination

While specific, detailed experimental protocols for the determination of all thermodynamic
properties of N-Methylhexylamine are not readily available in the published literature, this
section outlines the general and widely accepted methodologies used for characterizing
amines and other organic compounds. These protocols serve as a foundational guide for
researchers to design their experimental setups.

Enthalpy of Combustion and Formation

The standard enthalpy of formation of an organic compound like N-Methylhexylamine is
typically determined indirectly through the measurement of its enthalpy of combustion using a
bomb calorimeter.

General Protocol:

Sample Preparation: A precisely weighed sample of high-purity N-Methylhexylamine is
placed in a crucible within a high-pressure vessel (the "bomb").

» Pressurization: The bomb is charged with an excess of pure oxygen to a high pressure (e.g.,
30 atm).

o Calorimeter Assembly: The bomb is submerged in a known quantity of water in an insulated
container (the calorimeter). The initial temperature of the water is recorded with high
precision.

 Ignition: The sample is ignited via an electrical fuse. The complete combustion of the amine
leads to the formation of CO2z, H20, and N2z gas.

o Temperature Measurement: The temperature change of the water surrounding the bomb is
carefully monitored and recorded until a maximum temperature is reached and the system
begins to cool.

e Calculation: The heat released during combustion is calculated from the temperature rise
and the predetermined heat capacity of the calorimeter system. Corrections are made for the
heat of ignition and any side reactions (e.g., formation of nitric acid).
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o Standard Enthalpy of Formation Calculation: Using Hess's Law, the standard enthalpy of
formation of N-Methylhexylamine is calculated from its standard enthalpy of combustion
and the known standard enthalpies of formation of the combustion products (COz, H20).

Heat Capacity
The heat capacity of N-Methylhexylamine can be measured using techniques such as
Differential Scanning Calorimetry (DSC) or flow calorimetry.[5][6]

General Protocol (using DSC):

o Sample Encapsulation: A small, accurately weighed sample of N-Methylhexylamine is
hermetically sealed in a sample pan. An empty, sealed pan is used as a reference.

o Calorimeter Setup: The sample and reference pans are placed in the DSC cell.

o Temperature Program: The cell is subjected to a precise temperature program, which
involves heating the sample and reference at a constant rate over a defined temperature
range.

o Heat Flow Measurement: The DSC instrument measures the difference in heat flow required
to maintain the sample and reference at the same temperature. This differential heat flow is
directly proportional to the heat capacity of the sample.

o Data Analysis: The heat capacity is calculated by comparing the heat flow curve of the
sample to that of a known standard (e.g., sapphire) run under identical conditions.

Enthalpy of Vaporization and Vapor Pressure

The enthalpy of vaporization and vapor pressure are intrinsically linked and can be determined
using methods such as ebulliometry or by analyzing vapor pressure data at different
temperatures using the Clausius-Clapeyron equation.

General Protocol (using an Ebulliometer):

o Apparatus Setup: A modified Swietoslawski ebulliometer, which allows for the precise
measurement of the boiling point of a liquid at a controlled pressure, is used.[7]
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e Sample Introduction: A known quantity of N-Methylhexylamine is introduced into the
ebulliometer.

e Pressure Control: The system pressure is set and maintained at a specific value using a
vacuum pump and an inert gas supply.

» Boiling Point Determination: The liquid is heated until it boils, and the temperature of the
vapor-liquid equilibrium is measured with a high-precision thermometer.

» Data Collection: The boiling temperature is recorded for a range of different pressures.

» Enthalpy of Vaporization Calculation: The enthalpy of vaporization can be calculated from the
vapor pressure data using the Clausius-Clapeyron equation, which relates the natural
logarithm of the vapor pressure to the inverse of the temperature.

Signaling Pathways and Biological Activity

A thorough review of the existing scientific literature did not yield any specific information
regarding the direct involvement of N-Methylhexylamine in defined signaling pathways or its
mechanism of action in a drug development context. Further research is required to elucidate
any potential biological activity and to characterize its toxicological profile.

Visualizations

As no specific signaling pathways for N-Methylhexylamine have been identified, the following
diagram illustrates a generalized experimental workflow for the determination of its core
thermodynamic properties.
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Sample Preparation & Purity Analysis
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Caption: Experimental workflow for thermodynamic property determination.

Conclusion
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This technical guide has consolidated the available quantitative data on the thermodynamic
properties of N-Methylhexylamine and outlined the standard experimental methodologies for
their determination. While a solid foundation of physicochemical data exists, there is a notable
absence of information regarding its biological activity and specific, detailed experimental
protocols in the public domain. For researchers and professionals in drug development, the
provided data serves as a critical starting point for modeling and predictive studies. However,
further experimental validation and exploration into the biological interactions of N-
Methylhexylamine are necessary to fully understand its potential applications.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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